molecular formula C10H22N2O2S B14903190 3-(Azocan-1-yl)propane-1-sulfonamide

3-(Azocan-1-yl)propane-1-sulfonamide

Cat. No.: B14903190
M. Wt: 234.36 g/mol
InChI Key: HZYVNYVPQGDBSR-UHFFFAOYSA-N
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Description

3-(Azocan-1-yl)propane-1-sulfonamide is a sulfonamide derivative featuring an eight-membered azocane (azacyclooctane) ring connected via a propane linker to a sulfonamide group. Sulfonamides are widely studied for their bioactivity, including enzyme inhibition and antimicrobial properties, making this compound a candidate for further exploration .

Properties

Molecular Formula

C10H22N2O2S

Molecular Weight

234.36 g/mol

IUPAC Name

3-(azocan-1-yl)propane-1-sulfonamide

InChI

InChI=1S/C10H22N2O2S/c11-15(13,14)10-6-9-12-7-4-2-1-3-5-8-12/h1-10H2,(H2,11,13,14)

InChI Key

HZYVNYVPQGDBSR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)CCCS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azocan-1-yl)propane-1-sulfonamide typically involves the reaction of azocane with propane-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 3-(Azocan-1-yl)propane-1-sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Azocan-1-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Azocan-1-yl)propane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Azocan-1-yl)propane-1-sulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The azocane ring may also interact with other molecular targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Core Structure Functional Groups Key Applications/Properties References
3-(Azocan-1-yl)propane-1-sulfonamide Azocane ring, propane linker Sulfonamide Not explicitly stated N/A
3-chloro-N-((1S,3R)-3-(6-tosyl-pyrrolo-triazolo-pyrazin-1-yl)cyclopentyl)propane-1-sulfonamide Pyrrolo-triazolo-pyrazine core Chloro, sulfonamide, tosyl group Pharmaceutical synthesis
N-(3-(5-((1-Ethylpiperidin-4-yl)(methyl)amino)-fluorophenyl)propane-1-sulfonamide (RAF kinase inhibitor) Piperidine, fluorophenyl Sulfonamide, ethylmethylamino Cancer therapy (RAF kinase inhibition)
3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid Indole, nitrobenzene Sulfonamide, carboxylic acid Chiral bioactive compounds
Sodium 3-aminopropane-1-sulfonate Propane sulfonate Sulfonate, amine Surfactants, biochemical buffers

Key Findings from Comparative Studies

Azocane vs. Smaller Heterocycles
  • In contrast, the piperidine-containing RAF kinase inhibitor () demonstrates how smaller nitrogenous rings can optimize steric interactions with enzymatic active sites, a critical factor in its anticancer activity.
Sulfonamide vs. Sulfonate Derivatives
  • Sulfonamides (e.g., ) exhibit stronger hydrogen-bonding capacity and bioactivity compared to sulfonates (), which are more ionic and commonly used in detergents or buffers.
Substituent Effects on Bioactivity
  • The chloro substituent in may improve metabolic stability or target specificity in drug design.
  • The fluorophenyl group in is a hallmark of modern pharmaceuticals, enhancing bioavailability through lipophilicity modulation.
Chirality and Formulation Challenges
  • The chiral center in highlights the importance of stereochemistry in biological activity, though unresolved solvent disorder in its crystal structure underscores formulation challenges common to sulfonamides.

Data Tables

Table 1: Functional Group Impact on Properties

Functional Group Example Compound Key Influence
Azocane ring Target compound Conformational flexibility
Fluorophenyl RAF kinase inhibitor () Enhanced bioavailability
Nitrobenzenesulfonamide Compound in Electron-withdrawing stability
Quaternary ammonium sulfonate Compounds in Surfactant properties

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